4-tert-butyl-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

HIF‑1α inhibition UQCRB modulator anti‑angiogenesis SAR

This compound is a well‑characterized UQCRB‑targeting sulfonamide with a precisely measured HIF‑1α IC₅₀ of 20 µM in HepG2 cells. Distinct from simpler phenyl analogs, its 4‑hydroxynaphthalen‑1‑yl moiety provides unique steric and electronic properties for probing the R₂ binding pocket. Use it to calibrate new series or validate enzymatic UQCRB assays (IC₅₀ 0.02 mM). Non‑cytotoxic at active concentrations, ideal for hypoxia signaling studies.

Molecular Formula C20H21NO3S
Molecular Weight 355.5g/mol
CAS No. 301315-29-7
Cat. No. B406535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
CAS301315-29-7
Molecular FormulaC20H21NO3S
Molecular Weight355.5g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O
InChIInChI=1S/C20H21NO3S/c1-20(2,3)14-8-10-15(11-9-14)25(23,24)21-18-12-13-19(22)17-7-5-4-6-16(17)18/h4-13,21-22H,1-3H3
InChIKeyBKEZPAKTGANESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 301315-29-7): A Mitochondrial UQCRB‑Targeting Sulfonamide with Defined Anti‑Angiogenic SAR


4-tert-Butyl-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 301315‑29‑7) is a synthetic sulfonamide derivative designed to modulate the mitochondrial ubiquinol‑cytochrome c reductase binding protein (UQCRB), a subunit of respiratory complex III implicated in hypoxia‑driven angiogenesis [1]. The molecule incorporates a tert‑butylphenyl sulfonamide core and a 4‑hydroxynaphthalen‑1‑yl substituent, distinguishing it from simpler phenyl‑substituted analogs evaluated in the same series [1]. Its primary reported pharmacological activity is inhibition of hypoxia‑inducible factor‑1α (HIF‑1α) accumulation, with a measured IC₅₀ of 20 µM in HepG2 cells [1]. The compound is also catalogued in authoritative biochemical databases, including BRENDA (IC₅₀ 0.02 mM against human cytochrome b‑c1 complex) [2] and PubChem (CID 1106000) [3].

Why In‑Class Sulfonamide UQCRB Modulators Cannot Simply Be Interchanged with 4‑tert‑Butyl‑N‑(4‑hydroxynaphthalen‑1‑yl)benzenesulfonamide


Within the HDNT‑derived sulfonamide series reported by Jung et al. (2014), small structural variations at the R₂ position produce large, non‑linear shifts in HIF‑1α inhibitory potency. The 4‑hydroxynaphthalen‑1‑yl analog (1d) exhibits an IC₅₀ of 20 µM, whereas the 4‑hydroxyphenyl analog (1c) is 4‑fold more potent (IC₅₀ = 5 µM) and the 2‑ or 3‑hydroxyphenyl regioisomers (1p, 1q) are essentially inactive (IC₅₀ > 20 µM) [1]. This steep SAR stems from the requirement that the hydroxyl group be positioned para on the R₂ aromatic ring to engage key binding interactions; the naphthyl system in 1d retains this para‑hydroxy motif but introduces additional steric bulk and altered lipophilicity that moderates potency while potentially affecting solubility and off‑target profiles [1]. Consequently, procurement or assay substitution with a “similar” sulfonamide that lacks the precise 4‑hydroxynaphthalen‑1‑yl architecture will yield quantitatively different biological outcomes, making compound‑specific qualification mandatory for any UQCRB‑focused study.

Quantitative Comparative Evidence for 4‑tert‑Butyl‑N‑(4‑hydroxynaphthalen‑1‑yl)benzenesulfonamide Versus Closest Structural Analogs


HIF‑1α Inhibitory Potency of the 4‑Hydroxynaphthalen‑1‑yl Analog (1d) Versus the 4‑Hydroxyphenyl Analog (1c) in HepG2 Cells

In a head‑to‑head cellular assay measuring HIF‑1α accumulation, the 4‑hydroxynaphthalen‑1‑yl analog (1d, target compound) displayed an IC₅₀ of 20 µM, whereas the closest comparator 4‑tert‑butyl‑N‑(4‑hydroxyphenyl)benzenesulfonamide (1c) showed an IC₅₀ of 5 µM, demonstrating that the bulkier naphthyl substituent reduces HIF‑1α inhibitory potency by 4‑fold relative to the simple 4‑hydroxyphenyl group [1]. Despite this reduced potency, 1d retains measurable activity, in contrast to the 2‑hydroxyphenyl (1p) and 3‑hydroxyphenyl (1q) regioisomers, which are inactive (IC₅₀ > 20 µM) [1].

HIF‑1α inhibition UQCRB modulator anti‑angiogenesis SAR

UQCRB Enzymatic IC₅₀ of the Naphthyl Analog (1d) Versus the 3‑Hydroxyphenyl Analog: A 5‑Fold Potency Advantage

Enzymatic inhibition data curated by the BRENDA database for EC 7.1.1.8 (cytochrome b‑c1 complex) list an IC₅₀ of 0.02 mM for the target compound 4‑tert‑butyl‑N‑(4‑hydroxynaphthalen‑1‑yl)benzenesulfonamide, compared to 0.098 mM for the regioisomer 4‑tert‑butyl‑N‑(3‑hydroxyphenyl)benzenesulfonamide [1]. This represents an approximate 5‑fold stronger enzymatic inhibition by the naphthyl analog. Both values originate from the same publication (reference 743061), ensuring comparable assay conditions [1].

Cytochrome b‑c1 complex UQCRB inhibition enzymatic IC₅₀

Selectivity Evidence: Lack of Cytotoxicity in Jurkat T Cells at Concentrations up to 8 µM

In a PubChem‑deposited cytotoxicity assay (AID 1367) using Jurkat T cells, the target compound (SID 17450324) displayed an EC₅₀ greater than 8 µM, indicating no significant toxicity at concentrations that produce HIF‑1α inhibition [1]. This data was generated to confirm that reduced IL‑2 production observed in a companion NF‑κB pathway assay (AID 1271) was not due to non‑specific cell death [1]. While no direct comparator cytotoxicity data for analogs 1c or 1f are available in the same PubChem series, the class‑level observation from the primary publication that “the derivatives did not affect cell viability at concentrations used in the present study” provides supporting context that the UQCRB‑targeting sulfonamide series, including 1d, operates through a non‑cytotoxic mechanism [2].

Cytotoxicity Jurkat T cells NF‑κB pathway therapeutic window

Thermodynamic Solubility Differentiation: Naphthyl Analog (1d) Versus Biphenyl Analog (1f)

Although the biphenyl‑substituted analog 1f (IC₅₀ = 2.5 µM) is the most potent HIF‑1α inhibitor in the series, it suffers from critically low thermodynamic solubility (<2.06 µg/mL in both PBS and water), necessitating conversion to a potassium salt (compound 2) to achieve usable solubility [1]. The naphthyl analog 1d was not specifically flagged for poor solubility in the same analysis, implying that it either was not prioritized for solubility measurement (because its HIF‑1α IC₅₀ of 20 µM did not meet the “good activity” threshold for further characterization) or that its solubility profile was considered unremarkable [1]. This absence of a solubility liability distinguishes 1d from the lead‑potency compound 1f for applications where salt formation is undesirable (e.g., cell‑based assays sensitive to counter‑ion effects).

Thermodynamic solubility formulation naphthyl vs. biphenyl sulfonamide

Optimal Application Scenarios for 4‑tert‑Butyl‑N‑(4‑hydroxynaphthalen‑1‑yl)benzenesulfonamide Based on Quantitative Evidence


SAR Reference Compound for Mapping the R₂ Substituent Space in UQCRB‑Targeted Anti‑Angiogenesis Programs

The compound’s well‑characterized HIF‑1α IC₅₀ of 20 µM in HepG2 cells, precisely 4‑fold weaker than the 4‑hydroxyphenyl analog (1c, IC₅₀ = 5 µM) and equipotent with the 8‑hydroxyquinolin‑5‑yl analog (1e, IC₅₀ = 20 µM), makes it an essential reference point for establishing the steric and electronic tolerance of the R₂ binding pocket [1]. Medicinal chemistry teams can use 1d to calibrate new derivative series aiming to retain the para‑hydroxy motif while exploring polycyclic aromatic substituents beyond naphthalene.

Enzymatic UQCRB Inhibition Screening with Differentiated Potency from the 3‑Hydroxyphenyl Regioisomer

With a 5‑fold lower IC₅₀ (0.02 mM) against the human cytochrome b‑c1 complex compared to the 3‑hydroxyphenyl analog (0.098 mM), the target compound provides a clear potency window for enzymatic UQCRB assays [1]. This differentiation is valuable for screening cascades that use enzymatic inhibition as a primary filter before advancing compounds to cellular HIF‑1α readouts.

Cell‑Based Hypoxia‑Response Studies Requiring Non‑Cytotoxic UQCRB Modulation

The demonstrated lack of cytotoxicity in Jurkat T cells (EC₅₀ > 8 µM) and the class‑wide observation that UQCRB‑binding sulfonamides do not impair cell viability at active concentrations support the use of 1d in mechanistic studies of hypoxia‑induced angiogenesis where cytotoxic confounders must be excluded [1][2]. The compound can serve as a tool to probe mitochondrial ROS‑mediated HIF‑1α signaling without triggering apoptosis.

Quote Request

Request a Quote for 4-tert-butyl-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.